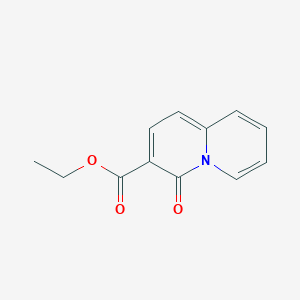

4-氧代-4H-喹啉-3-羧酸乙酯

描述

Synthesis Analysis

Ethyl 4-oxo-4H-quinolizine-3-carboxylate can be synthesized through various chemical pathways. For instance, one approach involves the stereoselective synthesis from methyl 5-(1′-hydroxyethyl)nicotinate, highlighting its importance as a key intermediate for the preparation of tacamine-type indole alkaloids (Lounasmaa et al., 1996). Additionally, a facile synthetic method utilizing a one-pot Stobbe condensation followed by cyclization from commercially available precursors has been developed, showcasing the versatility of approaches to its synthesis (Bui et al., 2015).

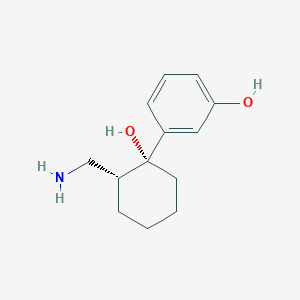

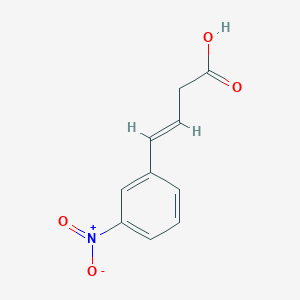

Molecular Structure Analysis

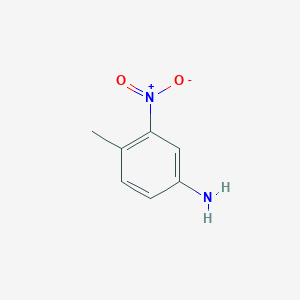

The molecular structure of ethyl 4-oxo-4H-quinolizine-3-carboxylate has been thoroughly investigated through various spectroscopic techniques, including mass spectra, 1H NMR, 13C NMR, correlation spectrography, heteronuclear multiple bond correlation (HMBC), and heteronuclear single quantum coherence (HSQC) spectra. These analyses confirm the unique structural attributes of the compound and facilitate further chemical modifications and functionalization for research and development purposes.

Chemical Reactions and Properties

Ethyl 4-oxo-4H-quinolizine-3-carboxylate participates in a range of chemical reactions, exemplifying its reactivity and utility in organic synthesis. Notably, it has been utilized as a fluorophore in the development of the first Mg2+-selective, ratioable fluorescent indicators, demonstrating its significant fluorescent response to Mg2+ ions without interference from Ca2+ ions, which is a common issue with other indicators (Otten et al., 2001).

科学研究应用

HIV 整合酶抑制

4-氧代-4H-喹啉-3-羧酸乙酯的一个重要应用是它在抑制 HIV 整合酶中的作用,HIV 整合酶是 HIV 病毒复制的关键酶。该化合物衍生物已设计合成,并带有各种取代基,如磺酰胺基、羧酰胺基、苯并咪唑基和苯并噻唑基。 这些衍生物通过结合活性位点并阻止病毒 DNA 整合到宿主基因组中,已显示出抑制 HIV 整合酶的潜力 .

作用机制

Target of Action

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . It shows a strong fluorescent response to Magnesium (Mg), indicating that Mg might be its primary target .

Mode of Action

It is known that the compound has a high selectivity and binding ability to mg (ii) . This suggests that the compound might sequester the divalent cofactors in the active site of certain enzymes, potentially blocking access of other molecules to these enzymes .

Biochemical Pathways

Given its interaction with mg (ii), it might influence pathways where mg (ii) plays a crucial role .

Pharmacokinetics

Its molecular weight of 21722 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Its interaction with mg (ii) might lead to changes in the activity of certain enzymes, potentially influencing cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions might influence the action, efficacy, and stability of Ethyl 4-oxo-4H-quinolizine-3-carboxylate. For instance, its storage temperature is recommended to be at room temperature, indicating that higher temperatures might affect its stability .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化分析

Biochemical Properties

It has been identified as a selective fluorophore, which suggests that it may interact with certain enzymes, proteins, and other biomolecules

Cellular Effects

Given its potential role as a selective fluorophore , it may influence cell function by interacting with specific cellular components

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

ethyl 4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDJVIYRDRPISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=CC=CN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404912 | |

| Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88612-71-9 | |

| Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)